molecular formula C17H21NO3 B1325402 2-(4-Heptyloxybenzoyl)oxazole CAS No. 898760-32-2

2-(4-Heptyloxybenzoyl)oxazole

Cat. No. B1325402
M. Wt: 287.35 g/mol
InChI Key: RKJJAQYCCWROQP-UHFFFAOYSA-N
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Description

“2-(4-Heptyloxybenzoyl)oxazole” is an organic compound that belongs to the oxazole family. It has a molecular formula of C17H21NO3 and a molecular weight of 287.35 g/mol .


Synthesis Analysis

The synthesis of oxazoles, including “2-(4-Heptyloxybenzoyl)oxazole”, can be achieved through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes . Another method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-(4-Heptyloxybenzoyl)oxazole” consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Oxazoles, including “2-(4-Heptyloxybenzoyl)oxazole”, can undergo a variety of chemical reactions. These include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .

Scientific Research Applications

Oxazole-Based Medicinal Chemistry

Oxazole compounds, including 2-(4-Heptyloxybenzoyl)oxazole, have a rich history in medicinal chemistry due to their ability to bind with various enzymes and receptors through non-covalent interactions. They exhibit diverse biological activities and have been used in treating diseases ranging from bacterial infections to cancer. The versatility of oxazole compounds in medicinal applications highlights their potential in developing new pharmaceutical agents (Zhang, Zhao, & Zhou, 2018).

Suzuki Coupling of Oxazoles

The Suzuki coupling reaction has been utilized to functionalize the oxazole ring, including 2-(4-Heptyloxybenzoyl)oxazole. This methodology facilitates the synthesis of a range of oxazole derivatives, offering a pathway to novel compounds with potential applications in various fields, including medicinal chemistry and material science (Ferrer Flegeau, Popkin, & Greaney, 2006).

Metal-Induced Tautomerization

Oxazole molecules, such as 2-(4-Heptyloxybenzoyl)oxazole, can undergo tautomerization when coordinated to metals like manganese and gold. These transformations lead to novel heterocyclic carbenes with potential applications in catalysis and material sciences (Ruiz & Perandones, 2009).

Antiprotozoal Activity

Some derivatives of oxazole, including 2-amino-4-phenyloxazole, demonstrate significant antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. This suggests potential therapeutic applications of 2-(4-Heptyloxybenzoyl)oxazole in treating protozoal infections (Carballo et al., 2017).

Coordination Chemistry

Oxazole ligands are widely used in transition metal coordination chemistry. Their ability to act as chiral auxiliaries in asymmetric syntheses and their versatility in ligand design make them valuable in the synthesis of complex molecules, including pharmaceuticals (Gómez, Muller, & Rocamora, 1999).

Synthesis of Functionalized Oxazoles

The synthesis of functionalized oxazoles, possibly including 2-(4-Heptyloxybenzoyl)oxazole, is crucial for developing novel compounds with various applications. Techniques like gold-catalyzed [3 + 2] cycloaddition enable the creation of highly functionalized oxazoles under mild conditions, which is significant in organic synthesis (Chen, Sun, Chen, & Liu, 2016).

properties

IUPAC Name

(4-heptoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-3-4-5-6-12-20-15-9-7-14(8-10-15)16(19)17-18-11-13-21-17/h7-11,13H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJJAQYCCWROQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642102
Record name [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptyloxybenzoyl)oxazole

CAS RN

898760-32-2
Record name [4-(Heptyloxy)phenyl]-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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